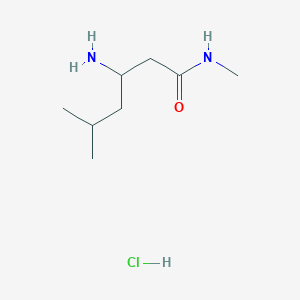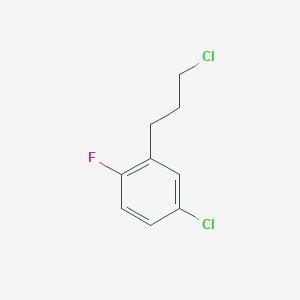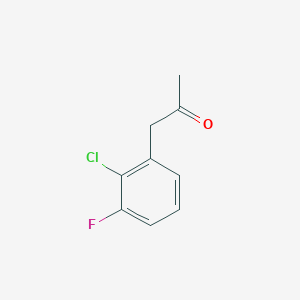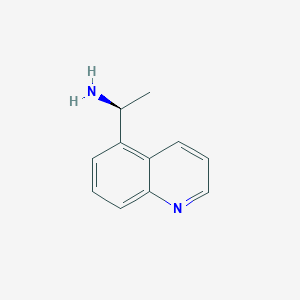
(S)-1-(Quinolin-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Quinolin-5-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Quinolin-5-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and an appropriate chiral amine precursor.
Reaction Conditions: The reaction may involve catalytic hydrogenation, reductive amination, or other chiral synthesis techniques.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Large-scale Synthesis: Utilizing continuous flow reactors for efficient production.
Optimization: Reaction conditions are optimized for yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Quinolin-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the amine group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential as a drug candidate.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Quinolin-5-yl)ethan-1-amine involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound could modulate signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(Quinolin-5-yl)ethan-1-amine: The enantiomer of the compound with potentially different biological activities.
Quinoline: The parent compound with a simpler structure.
Quinoline Derivatives: Such as quinine and chloroquine, known for their medicinal properties.
Uniqueness
(S)-1-(Quinolin-5-yl)ethan-1-amine is unique due to its chiral nature and specific substitution pattern on the quinoline ring, which may confer distinct biological activities compared to its analogs.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(1S)-1-quinolin-5-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,12H2,1H3/t8-/m0/s1 |
InChI Key |
ZLEHAUWQPBCLBY-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=C2C=CC=NC2=CC=C1)N |
Canonical SMILES |
CC(C1=C2C=CC=NC2=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine](/img/structure/B13575715.png)
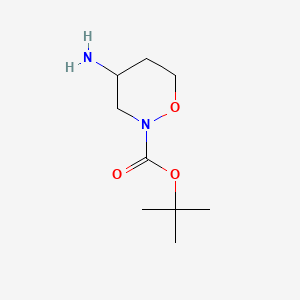
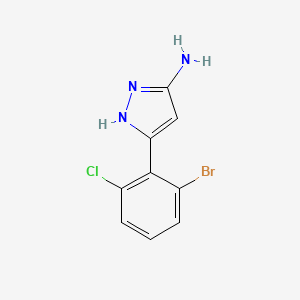
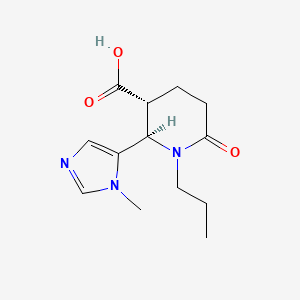
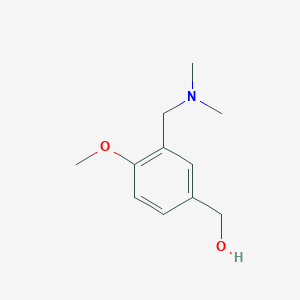
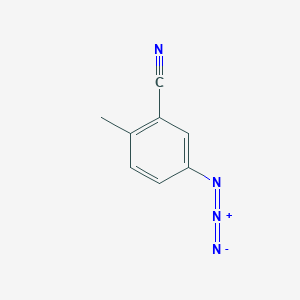

![(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide](/img/structure/B13575729.png)

